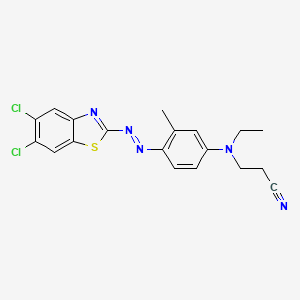
3-(1-Aminobutyl)benzonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminobutyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H15ClN2. It is a hydrochloride salt form of 3-(1-aminobutyl)benzonitrile, which is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutyl)benzonitrile;hydrochloride typically involves the reaction of 3-bromobenzonitrile with 1-aminobutane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, and the product is often purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminobutyl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino group or the nitrile group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce primary or secondary amines .
Applications De Recherche Scientifique
3-(1-Aminobutyl)benzonitrile;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1-Aminobutyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Aminopropyl)benzonitrile;hydrochloride
- 3-(1-Aminoethyl)benzonitrile;hydrochloride
- 3-(1-Aminomethyl)benzonitrile;hydrochloride
Comparison
Compared to similar compounds, 3-(1-Aminobutyl)benzonitrile;hydrochloride has a longer alkyl chain, which may influence its chemical reactivity and interactions with other molecules. This unique structural feature can make it more suitable for certain applications, such as in the synthesis of specific organic compounds or in biological studies .
Propriétés
Formule moléculaire |
C11H15ClN2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
3-(1-aminobutyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-11(13)10-6-3-5-9(7-10)8-12;/h3,5-7,11H,2,4,13H2,1H3;1H |
Clé InChI |
KYMHYQQUAIWCFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC(=C1)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


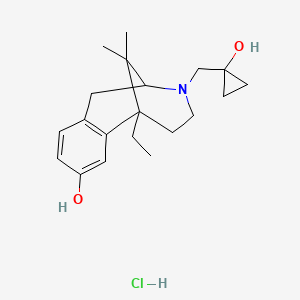
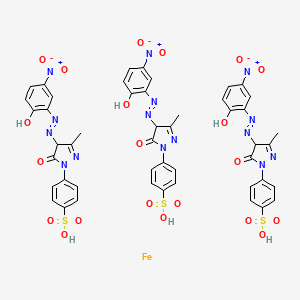
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)
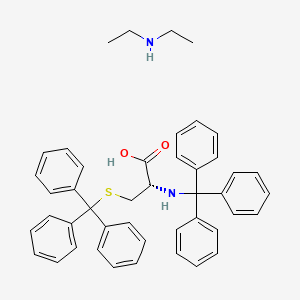


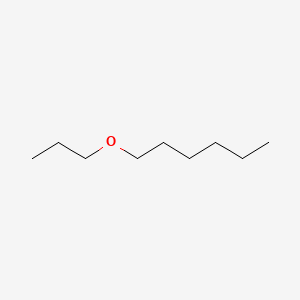
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)
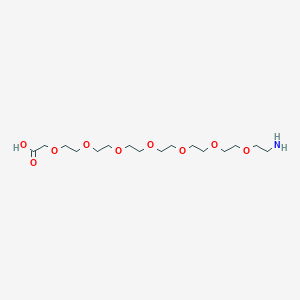


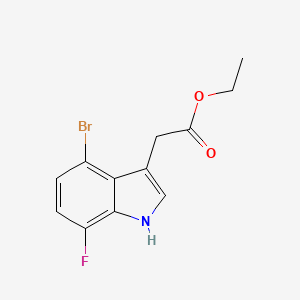
![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)
